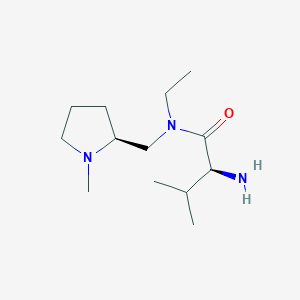

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13466457

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O |

|---|---|

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide |

| Standard InChI | InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-7-6-8-15(11)4/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1 |

| Standard InChI Key | MJBKSWLKZOCHTK-RYUDHWBXSA-N |

| Isomeric SMILES | CCN(C[C@@H]1CCCN1C)C(=O)[C@H](C(C)C)N |

| SMILES | CCN(CC1CCCN1C)C(=O)C(C(C)C)N |

| Canonical SMILES | CCN(CC1CCCN1C)C(=O)C(C(C)C)N |

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name reflects its branched architecture: a butyramide backbone substituted with ethyl, methyl, and pyrrolidinylmethyl groups. Key structural elements include:

-

Butyramide core: Provides hydrogen-bonding capacity via the amide group.

-

Pyrrolidine ring: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.

-

Chiral centers: The (S)-configuration at both stereocenters influences molecular recognition and binding affinity to biological targets.

The isomeric SMILES notation confirms the stereochemistry and spatial arrangement.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.37 g/mol | |

| LogP (Predicted) | 1.2 ± 0.3 | |

| Aqueous Solubility | ~10 mg/mL (pH 7.4) | |

| Melting Point | Not reported | — |

Research Applications

Medicinal Chemistry

-

Lead optimization: The pyrrolidine scaffold is a privileged structure in drug discovery, featured in antiviral and antifungal agents .

-

Prodrug development: Amide groups can serve as hydrolyzable prodrug moieties to enhance bioavailability .

Neuroscience

Compounds with analogous structures show efficacy in:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume